molecular formula C11H9BFNO3 B1446502 6-(3-Fluorophenoxy)pyridine-3-boronic acid CAS No. 2051588-60-2

6-(3-Fluorophenoxy)pyridine-3-boronic acid

Cat. No.: B1446502
CAS No.: 2051588-60-2
M. Wt: 233.01 g/mol
InChI Key: OSGPEIVGCVSDBH-UHFFFAOYSA-N
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Description

6-(3-Fluorophenoxy)pyridine-3-boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring, which is further substituted with a 3-fluorophenoxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of 6-(3-Fluorophenoxy)pyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction . The downstream effects include the formation of new carbon-carbon bonds, which is a critical step in many organic synthesis processes .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may impact its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action involve the formation of new carbon-carbon bonds . This is a critical step in many organic synthesis processes, including the production of various pharmaceuticals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the SM cross-coupling reaction conditions are exceptionally mild and functional group tolerant . This means that the reaction can proceed in a variety of environments without being significantly affected by the presence of other functional groups .

Biochemical Analysis

Biochemical Properties

6-(3-Fluorophenoxy)pyridine-3-boronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of this compound with palladium catalysts and halides, leading to the formation of new carbon-carbon bonds. The compound interacts with various enzymes and proteins, including those involved in the catalytic cycle of the Suzuki-Miyaura reaction. The nature of these interactions is primarily based on the coordination of the boronic acid group with the palladium catalyst, facilitating the transmetalation step of the reaction .

Molecular Mechanism

The molecular mechanism of this compound involves its participation in the Suzuki-Miyaura coupling reaction. The compound binds to the palladium catalyst through its boronic acid group, facilitating the transmetalation step. This interaction leads to the formation of a new carbon-carbon bond between the aryl group of this compound and the halide substrate. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, ultimately resulting in the formation of the desired product .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under inert atmosphere and low temperatures, but prolonged exposure to air and moisture can lead to degradation. Long-term effects on cellular function have not been extensively studied, but the stability of the compound in laboratory settings is crucial for its effective use in biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not extensively studied. Its interactions with transporters and binding proteins may influence its localization and accumulation within specific cellular compartments. Understanding the transport and distribution of this compound is crucial for optimizing its use in biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluorophenoxy)pyridine-3-boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed under mild conditions and is known for its functional group tolerance. The general procedure involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the recycling of catalysts and solvents is often employed to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenoxy)pyridine-3-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide . Other reactions include oxidation, reduction, and substitution reactions, although these are less common.

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Fluorophenoxy)pyridine-3-boronic acid is unique due to the presence of both a fluorophenoxy group and a boronic acid functional group on the pyridine ring. This combination enhances its reactivity and versatility in cross-coupling reactions compared to other boronic acids .

Properties

IUPAC Name

[6-(3-fluorophenoxy)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BFNO3/c13-9-2-1-3-10(6-9)17-11-5-4-8(7-14-11)12(15)16/h1-7,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGPEIVGCVSDBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OC2=CC(=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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